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Compound of Interest

Compound Name: Enpp-1-IN-19

Cat. No.: B15136439

Disclaimer: As of November 2025, specific public information regarding a compound
designated "Enpp-1-IN-19" is not available. This guide will, therefore, detail the mechanism of
action and pharmacokinetic profiles of potent and selective ENPP1 inhibitors based on publicly
available scientific literature for representative compounds. The principles, pathways,
experimental protocols, and data presented are illustrative of how a compound like Enpp-1-IN-
19 would be characterized.

**Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical
innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING)
pathway. By hydrolyzing the STING ligand, 2'3'-cyclic guanosine monophosphate-adenosine
monophosphate (2'3'-cGAMP), ENPP1 suppresses antitumor immunity. Furthermore, its
hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the
production of adenosine. Small molecule inhibitors of ENPP1 are designed to block these
activities, thereby restoring STING-mediated immune responses. This document provides a
comprehensive overview of the pharmacokinetics of ENPP1 inhibitors, detailing the underlying
signaling pathways, quantitative data from representative molecules, and the experimental
protocols used for their characterization.

The Role of ENPP1 in the cGAS-STING Pathway

The cGAS-STING pathway is a crucial component of the innate immune system responsible for
detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular
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damage in cancer. Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (CGAS)
synthesizes the second messenger 2'3'-cGAMP. This molecule is then exported from the cell to
signal to adjacent immune cells, where it binds to and activates the STING protein. STING
activation initiates a signaling cascade that leads to the production of type I interferons and
other cytokines, resulting in a robust anti-tumor immune response.

ENPP1 is a type Il transmembrane glycoprotein that functions as the dominant hydrolase of
extracellular cGAMP, effectively acting as a brake on the STING pathway by preventing its
activation in responder cells.[1][2] ENPP1 inhibitors are therapeutic agents designed to block
this enzymatic activity. By doing so, they prevent the degradation of extracellular 2'3'-cGAMP,
leading to its accumulation and enhanced activation of the STING pathway in the tumor
microenvironment.
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Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPPL1.
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Pharmacokinetics of Representative ENPP1

Inhibitors

While specific data for Enpp-1-IN-19 is unavailable, studies on other small molecule ENPP1

inhibitors provide valuable insights into their likely pharmacokinetic profiles. The following table

summarizes key pharmacokinetic parameters for representative compounds from preclinical

studies.
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These data indicate that ENPP1 inhibitors can be developed with favorable pharmacokinetic
properties, including oral bioavailability and, in some cases, preferential accumulation and
longer residence time in tumors compared to serum. For instance, STF-1623 exhibits a
significantly longer half-life in the tumor than in the serum, suggesting target-mediated drug
disposition. Prodrug strategies are also being employed to enhance the oral bioavailability of
potent phosphonate inhibitors.

Experimental Protocols for In Vivo Pharmacokinetic
Studies

The following provides a detailed methodology for a typical in vivo pharmacokinetic study of a
small molecule ENPP1 inhibitor in a murine model.

1. Animal Models and Husbandry:
e Species: BALB/c or C57BL/6 mice, 6-8 weeks old.

e Tumor Model: Syngeneic tumor models such as EMT6 (breast cancer) or MC38 (colon
adenocarcinoma) are commonly used. Tumors are established by subcutaneous injection of
cancer cells.

e Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and
ad libitum access to food and water.

2. Dosing and Administration:

o Formulation: The ENPP1 inhibitor is formulated in a suitable vehicle (e.g., a solution of
DMSO and PEG400, or a suspension in sunflower oil).

e Route of Administration: Depending on the compound's properties and the study's objective,
administration can be intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or oral (PO)
gavage.

e Dose Levels: Arange of doses is typically evaluated to determine dose-proportionality of
exposure.

3. Sample Collection:
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Blood Sampling: Serial blood samples are collected at predetermined time points post-
dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected via methods such as
retro-orbital sinus, facial vein, or tail vein puncture into tubes containing an anticoagulant
(e.g., K2ZEDTA).

Tissue Sampling: At the end of the study or at specific time points, animals are euthanized,
and tumors and other relevant tissues (e.g., liver, kidney) are collected, weighed, and flash-
frozen.

. Sample Processing and Bioanalysis:

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored
at -80°C until analysis.

Tissue Homogenization: Tissue samples are homogenized in a suitable buffer.

Quantification: The concentration of the ENPP1 inhibitor in plasma and tissue homogenates
is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method.

. Pharmacokinetic Data Analysis:

The plasma concentration-time data are analyzed using non-compartmental analysis to
determine key pharmacokinetic parameters, including:

o Maximum plasma concentration (Cmax)

o Time to reach Cmax (Tmax)

o Area under the plasma concentration-time curve (AUC)
o Elimination half-life (t1/2)

o Clearance (CL)

o Volume of distribution (Vd)
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» For oral administration, bioavailability (F) is calculated by comparing the AUC after oral
administration to the AUC after intravenous administration.
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Caption: Experimental workflow for an in vivo pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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